molecular formula C14H14ClN3 B1662667 Fadrozole hydrochloride CAS No. 102676-31-3

Fadrozole hydrochloride

Número de catálogo B1662667
Número CAS: 102676-31-3
Peso molecular: 259.73 g/mol
Clave InChI: UKCVAQGKEOJTSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fadrozole hydrochloride is a potent, selective, and nonsteroidal inhibitor of aromatase . It is used for the treatment of estrogen-dependent diseases . It is a very potent and highly selective inhibitor of the aromatase enzyme system in vitro and estrogen biosynthesis in vivo .


Synthesis Analysis

The synthesis of Fadrozole hydrochloride involves the conversion of [4-14C]androstenedione to [4-14C]estrone by human placental microsomes in a competitive manner . The exact process of synthesis is proprietary information of the manufacturing company and not publicly available.


Molecular Structure Analysis

The molecular formula of Fadrozole hydrochloride is C14H13N3.HCl . Its molecular weight is 259.73 g/mol . The systematic name for Fadrozole hydrochloride is 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride .


Chemical Reactions Analysis

Fadrozole hydrochloride is a very potent and highly selective inhibitor of the aromatase enzyme system in vitro and estrogen biosynthesis in vivo . It inhibits the conversion of [4-14C]androstenedione to [4-14C]estrone by human placental microsomes in a competitive manner .

Aplicaciones Científicas De Investigación

Aromatase Inhibition and Antineoplastic Activity

Fadrozole hydrochloride is known for its potential antineoplastic activity. As a nonsteroidal aromatase inhibitor, it specifically inhibits aromatase, thereby blocking the conversion of androstenedione and testosterone into estrone and estradiol. This reduction in estrogen levels may inhibit the growth of estrogen-dependent cancers. Aromatase, part of the cytochrome P-450 superfamily, is present in many tissues, and its overexpression has been linked to preneoplastic and neoplastic changes in breast tissue (Definitions, 2020).

Applications in Agriculture and Aquaculture

Fadrozole hydrochloride has been used in agricultural and aquacultural research. For instance, it was combined with recombinant human insulin-like growth factor I (rhIGF-I) to study sex reversal and body weight in broiler chickens. This combination resulted in a high rate of female-to-male phenotypic sex reversal and had a significant impact on the body weight of masculinized chickens, equalizing it with their genetically male counterparts (Mohammadrezaei et al., 2014).

Impact on Aquatic Biota

The effects of fadrozole hydrochloride on aquatic organisms have also been studied. In unionid mussels, a twelve-day exposure to fadrozole significantly affected their metabolism and reproductive status, including increased glochidia mortality and altered metabolite profiles in gill tissue. These findings highlight the potential environmental impacts of aromatase inhibitors on aquatic ecosystems (Leonard et al., 2014).

Nanotechnology in Fish Masculinization

Fadrozole-loaded nanoparticles have been developed for the production of all-male populations of tilapia, demonstrating its potential use in nanotechnology applications. This approach showed a high rate of male production and indicated that fadrozole in nano forms can reduce the required dose for fish masculinization (Joshi et al., 2019).

Endocrine Disruption and Behavioral Studies

Research has also explored the impact of fadrozole onsocioreproductive behaviors and neurochemical parameters in species like the Siamese fighting fish, Betta splendens. Fadrozole treatment led to masculinization and behavioral alterations linked to endocrine disruption. This included changes in stress markers such as dopamine in brain tissue and alterations in plasma levels of sex hormones, cortisol, and glucose (Venkatasubramanian et al., 2019).

Cardiac Fibrosis and Hypertension Research

Fadrozole has been studied for its potential in reversing cardiac fibrosis in spontaneously hypertensive heart failure rats. It was found to have antifibrotic actions in the heart, suggesting therapeutic value. However, the study also noted a discordance between aldosterone-lowering and antifibrotic effects, raising questions about the mechanism of action in treating heart diseases (Minnaard-Huiban et al., 2008).

Ecotoxicogenomics

In ecotoxicogenomics, fadrozole has been applied in models like the fathead minnow to study the effects of endocrine-disrupting chemicals. It has been used to assess how inhibition of aromatase affects reproductive endocrinology and physiology in fish, providing insights into environmental risks and mechanisms of endocrine disruption (Villeneuve et al., 2007).

Safety And Hazards

Fadrozole hydrochloride is toxic if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this substance .

Propiedades

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCVAQGKEOJTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102676-47-1 (Parent)
Record name Fadrozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4020618
Record name 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fadrozole hydrochloride

CAS RN

102676-31-3
Record name Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102676-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fadrozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fadrozole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FADROZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2.0 g of 4-[4-chloro-4-(p-cyanophenyl)-n-butyl]-1H-imidazole in 50 ml of chloroform is refluxed for 4 h under nitrogen, cooled and evaporated to yield the title compound.
Name
4-[4-chloro-4-(p-cyanophenyl)-n-butyl]-1H-imidazole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8.1 g of 5-(3-chloropropyl)-1-(p-cyanophenylmethyl)-1H-imidazole in 50 ml of tetrahydrofuran is cooled to 0°. To this is added 7.0 g of potassium t-butoxide as a solid in portions. The mixture is stirred at room temperature for 2 h, neutralized with 10% acetic acid and partitioned between methylene chloride and water. The organic layer is washed with water, dried over magnesium sulfate and evaporated to yield an oil which is dissolved in a small volume of acetone and neutralized with ethereal hydrogen chloride. On cooling, the title compound is obtained as a white solid, m.p. 201°-203°.
Name
5-(3-chloropropyl)-1-(p-cyanophenylmethyl)-1H-imidazole
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 1.13 g of 5-(p-carbamoylphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and 1.0 ml of phosphorus oxychloride in 30 ml of chloroform is refluxed for 15 h, cooled and evaporated with toluene. The resulting oil is redissolved in 30 ml of methylene chloride, cooled to 0° and 30 ml of an ice-cold solution of 50% ammonium hydroxide solution is added. The organic phase is separated, dried and evaporated to an oil. Filtration through 20 g of silica with ethyl acetate yields the free title compound which is dissolved in 20 ml of acetone and treated with 1.2 ml of 3N ethereal hydrogen chloride to yield its hydrochloride, m.p. 209°-210°.
Name
5-(p-carbamoylphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fadrozole hydrochloride
Reactant of Route 2
Fadrozole hydrochloride
Reactant of Route 3
Fadrozole hydrochloride
Reactant of Route 4
Fadrozole hydrochloride
Reactant of Route 5
Reactant of Route 5
Fadrozole hydrochloride
Reactant of Route 6
Fadrozole hydrochloride

Citations

For This Compound
613
Citations
LJ Browne, C Gude, H Rodriguez… - Journal of medicinal …, 1991 - ACS Publications
A new class of potent, selective, nonsteroidal inhibitors of aromatase have been discovered. The most potent member of this series is fadrozole hydrochloride, CGS16949 A, 4-(5, 6, 7, 8-…
Number of citations: 247 pubs.acs.org
M Dowsett, D Smithers, J Moore, PF Trunet… - European Journal of …, 1994 - Elsevier
… However, the data are somewhat surprising given that the halflife of fadrozole hydrochloride is 10 h [22], and that we found only a small differential in oestrogen suppression between a …
Number of citations: 52 www.sciencedirect.com
RJ Santen, LM Demers, J Lynch… - The Journal of …, 1991 - academic.oup.com
CGS 16949A (fadrozole hydrochloride), a potent cytochrome P 450 -mediated steroidogenesis inhibitor, blocks aromatase at low doses, but other biosynthetic steps at higher …
Number of citations: 49 academic.oup.com
HR Bonnefoi, IE Smith, M Dowsett, PF Trunet… - British journal of …, 1996 - nature.com
The endocrine and therapeutic effects of the aromatase inhibitor fadrozole hydrochloride have been assessed in 80 post-menopausal patients with recurrent breast cancer after …
Number of citations: 33 www.nature.com
AA Miller, A Lipton, IC Henderson… - … Journal of the …, 1996 - Wiley Online Library
… the endocrinologic effects of fadrozole hydrochloride on estrogen, … fadrozole hydrochloride was administered as 0.6 mg tid, 1 mg bid, or 2 mg bid, respectively. Fadrozole hydrochloride (…
DE Gunson, RE Steele, RY Chau - British journal of cancer, 1995 - nature.com
… Fadrozole hydrochloride has already been shown to cause regression of mammary tumours induced by 7,12-dimethylbenz(a)anthracene (DMBA) in intact female Sprague-Dawley …
Number of citations: 62 www.nature.com
LA M. Costa, MS Kopreski, LM Demers… - … Journal of the …, 1999 - Wiley Online Library
… estrogen suppression caused by fadrozole hydrochloride results in altered parameters … with advanced breast carcinoma treated with fadrozole hydrochloride for up to 24 months. …
PF Trunet, PH Mueller, F Girard… - The Journal of …, 1992 - academic.oup.com
The aim of this double blind placebo-controlled cross-over study was to evaluate the effects of fadrozole, a new oral nonsteroidal aromatase inhibitor, on basal and stimulated cortisol …
Number of citations: 45 academic.oup.com
LM Demers, A Lipton, HA Harvey, J Hanagan… - The Journal of Steroid …, 1993 - Elsevier
… Summary--Fadrozole hydrochloride at a dose of 2 mg bid, … the extended use of fadrozole hydrochloride at a maintenance … These findings suggest that fadrozole hydrochloride maintains …
Number of citations: 21 www.sciencedirect.com
RL Choi, JX Sun, GM Kochak - Biopharmaceutics & drug …, 1993 - Wiley Online Library
The effect of food on the pharmacokinetic disposition of fadrozole hydrochloride was evaluated in nine healthy male and female volunteers. Single 12 mg doses of fadrozole were orally …
Number of citations: 13 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.